molecular formula C14H16N4O2 B5818354 benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone

benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone

Cat. No. B5818354
M. Wt: 272.30 g/mol
InChI Key: CGOADLQFNQLZMB-XNTDXEJSSA-N
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Description

Benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone, also known as EMHP, is a synthetic compound that has shown potential in various scientific research applications. This compound is a hydrazone derivative of pyrimidine and has a unique chemical structure that makes it suitable for use in various biochemical and physiological studies.

Scientific Research Applications

Benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has shown potential in various scientific research applications, including cancer research, enzyme inhibition studies, and as a potential therapeutic agent for various diseases. In cancer research, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In enzyme inhibition studies, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of various enzymes, including xanthine oxidase and acetylcholinesterase. Additionally, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been investigated as a potential therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

The mechanism of action of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species, which can lead to cell damage and death. benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has also been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and improvement of cognitive function. benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of various enzymes, including xanthine oxidase and acetylcholinesterase. Additionally, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells, leading to cell death. benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone in lab experiments is its unique chemical structure, which makes it suitable for various biochemical and physiological studies. Additionally, the synthesis method for benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is reliable and yields high amounts of the compound. However, one limitation of using benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone in lab experiments is its potential toxicity, which can limit its use in certain studies. Additionally, the mechanism of action of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the use of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone in scientific research. One potential direction is the investigation of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone and its potential toxicity. Furthermore, the use of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone in combination with other compounds may lead to improved therapeutic effects and reduced toxicity. Overall, the unique chemical structure and potential therapeutic effects of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone make it a promising compound for future scientific research.
Conclusion
Benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone, or benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone, is a synthetic compound that has shown potential in various scientific research applications. The synthesis method for benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is reliable and yields high amounts of the compound. benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has been shown to inhibit enzyme activity, induce apoptosis, and improve cognitive function. However, further studies are needed to fully understand the mechanism of action of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone and its potential toxicity. Overall, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is a promising compound for future scientific research.

Synthesis Methods

The synthesis of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone involves the reaction of ethyl benzaldehyde and ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone. This synthesis method has been reported in various scientific research papers and is considered to be a reliable method for obtaining high yields of benzaldehyde ethyl(1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone.

properties

IUPAC Name

6-[[(E)-benzylideneamino]-ethylamino]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-18(15-10-11-7-5-4-6-8-11)12-9-13(19)17(2)14(20)16-12/h4-10H,3H2,1-2H3,(H,16,20)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOADLQFNQLZMB-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=O)N(C(=O)N1)C)N=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC(=O)N(C(=O)N1)C)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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